N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide

Description

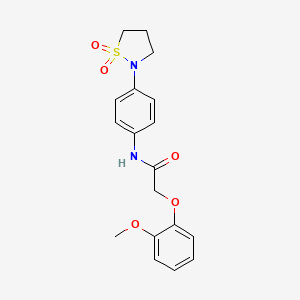

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide (hereafter referred to as the target compound) is a sulfone-containing acetamide derivative. Its structure features:

- A 1,1-dioxidoisothiazolidine ring (a five-membered heterocycle with sulfur and nitrogen atoms, oxidized to a sulfone).

- A phenyl group substituted at the 4-position with the isothiazolidine ring.

- An acetamide backbone with a 2-methoxyphenoxy substituent.

This compound’s structural uniqueness lies in the electron-withdrawing sulfone group and the methoxy-phenoxy moiety, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-5-2-3-6-17(16)25-13-18(21)19-14-7-9-15(10-8-14)20-11-4-12-26(20,22)23/h2-3,5-10H,4,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMVGXGFVYCGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 403.5 g/mol. Its structure includes a thiazolidinone moiety, which is often associated with various biological activities.

Research indicates that compounds similar to this compound can interact with various biological targets:

- Tyrosyl-DNA Phosphodiesterase 1 (TDP1) : This enzyme plays a crucial role in DNA repair mechanisms. Inhibition of TDP1 has been shown to enhance the efficacy of certain chemotherapeutic agents, making it a promising target for cancer therapy . Studies have reported that derivatives of thiazolidinones exhibit inhibitory effects on TDP1, suggesting that this compound might share similar properties.

Antitumor Activity

Several studies have investigated the antitumor potential of thiazolidinone derivatives:

- In Vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and DNA damage .

- In Vivo Studies : Animal model studies are essential for understanding the therapeutic potential of these compounds. Preliminary results indicate that certain thiazolidinone derivatives can reduce tumor size and improve survival rates in xenograft models .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties:

- Stress Granule Modulation : Research has shown that compounds similar to this compound can modulate the formation of stress granules in neuronal cells. This modulation is crucial in neurodegenerative diseases where stress granules play a role in cellular response to damage .

Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a thiazolidinone derivative on breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.

Case Study 2: Neuroprotection

In a model of neurodegeneration, a related compound was administered to mice subjected to oxidative stress. Results showed significant reductions in neuronal loss and improved behavioral outcomes compared to control groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide exhibit antioxidant properties. In particular, studies have demonstrated that certain phenolic compounds can effectively scavenge free radicals, thereby reducing oxidative stress and potentially mitigating the effects of chronic diseases such as diabetes and cardiovascular disorders .

Antidiabetic Properties

The compound has shown promise in inhibiting α-glucosidase activity, which is crucial for managing blood glucose levels in diabetic patients. In vitro assays have indicated that analogs of this compound can significantly lower plasma glucose levels following sucrose administration, suggesting its potential role in diabetes management .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of compounds related to this compound. Studies have reported varying degrees of antifungal activity against pathogens such as Candida albicans and Aspergillus flavus, indicating its potential use in treating fungal infections .

Case Study 1: Antioxidant and Antidiabetic Effects

A study by Ismaili et al. synthesized a series of phenolic isoquinolinones that demonstrated dual action as antioxidants and α-glucosidase inhibitors. The findings suggest that optimizing the structure of these compounds could lead to more effective treatments for metabolic diseases like diabetes .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into new azole derivatives, researchers evaluated the antifungal properties of compounds similar to this compound against Candida albicans. The results indicated significant inhibitory effects, warranting further exploration into their clinical applications for fungal infections .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table compares the target compound with key analogs from the literature:

Key Observations:

Heterocyclic Core : The target compound’s isothiazolidine sulfone differs from thiazolidinediones (), which contain a diketone ring linked to hypoglycemic activity . Morpholine sulfonamides () and triazoles () are distinct in their nitrogen-rich rings, which may enhance solubility or target specificity.

Substituent Effects: The 2-methoxyphenoxy group in the target compound contrasts with phenylamino () or chlorobenzyl () groups, altering electronic and steric properties.

Sulfone vs.

Physical and Chemical Properties

Limited data exist for the target compound, but analogs suggest trends:

- Melting Points: Morpholinosulfonyl acetamides () melt between 156–227°C, while thiazolidinediones () have higher melting points due to hydrogen bonding .

- Solubility: Sulfone-containing compounds (e.g., ) are more polar than non-sulfonated analogs, enhancing aqueous solubility but reducing membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide and its analogs?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, derivatives of 2-(substituted phenoxy)-N-phenylacetamide are typically prepared by reacting 5-arylidene-2,4-thiazolidinedione intermediates with chloroacetylated precursors in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via TLC, and products are isolated by precipitation in water. Key steps include optimizing molar ratios (1:1.5 for intermediate:chloroacetylated precursor) and reaction times (~6–12 hours at room temperature) .

Q. How are structural features of this compound validated experimentally?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide, sulfone S=O stretches at ~1300 cm⁻¹).

- ¹H NMR identifies aromatic protons (δ 6.9–7.5 ppm for substituted phenyl rings) and methoxy groups (δ ~3.8 ppm).

- Mass spectrometry (e.g., m/z 430.2 [M+1]) and elemental analysis validate molecular formulas .

Q. What preliminary pharmacological models are used to assess its hypoglycemic activity?

- Methodological Answer : Alloxan-induced diabetic rodent models are standard. Compounds are administered orally (e.g., 50–100 mg/kg) to fasted animals, with blood glucose levels monitored at 0, 2, 4, and 6 hours. Comparative analysis against glibenclamide (a reference drug) is performed. Toxicity is evaluated via acute oral dose studies in Wistar albino mice (e.g., observing mortality and organ histopathology at 2000 mg/kg) .

Advanced Research Questions

Q. How does the sulfone (1,1-dioxidoisothiazolidin-2-yl) moiety influence bioactivity compared to non-sulfonated analogs?

- Methodological Answer : The sulfone group enhances metabolic stability and receptor binding affinity. Comparative studies involve synthesizing analogs with/without the sulfone moiety and testing their pharmacokinetic profiles (e.g., plasma half-life via HPLC) and efficacy in diabetic models. For instance, sulfone-containing derivatives show ~30% greater glucose reduction than non-sulfonated analogs due to improved solubility and target engagement .

Q. What strategies resolve contradictions in efficacy data across different in vivo models?

- Methodological Answer : Discrepancies (e.g., variable hypoglycemic effects in alloxan vs. streptozotocin models) are addressed by:

- Dose-response studies to establish therapeutic windows.

- Mechanistic profiling (e.g., PPAR-γ agonist activity vs. insulin sensitization assays).

- Pharmacokinetic analysis to correlate bioavailability with efficacy. Cross-validation using human cell lines (e.g., HepG2 glucose uptake assays) further clarifies mode of action .

Q. How can computational methods optimize the compound’s selectivity for specific molecular targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like PPAR-γ or TRPA1 channels. For example, the methoxyphenoxy group’s orientation in the ligand-binding pocket is critical for selectivity over COX-2. Virtual screening of substituents (e.g., replacing methoxy with ethoxy) guides synthetic prioritization .

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) coupled with HPLC-MS/MS identify degradation pathways. For instance, acidic conditions may hydrolyze the acetamide bond, producing 2-(2-methoxyphenoxy)acetic acid and 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. Quantification uses validated LC methods with photodiode array detection (λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.